3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
Overview
Description
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a pyridine ring is fused with a diazaspiro undecane framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Mechanism of Action
Target of Action
The primary targets of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Compounds with similar structures, such as 3-aryl-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]-triazin-4(3h)-ones derivatives, have been found to target the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division .
Mode of Action
The exact mode of action of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Similar compounds have been shown to bind at the active site of egfr . This binding can inhibit EGFR signaling, leading to changes in cell growth and division .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Pyridin-4-yl)-3,9-diazaspiro[5Compounds with similar structures have been found to inhibit egfr signaling . This can lead to cell cycle arrest and apoptosis, as indicated by the low level of p-EGFR and p-AKT and the increasing levels of p53, p21, and cleaved PARP .
Result of Action
The specific molecular and cellular effects of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Similar compounds have been found to exhibit cytotoxicity against certain cancer cells . They can inhibit cell growth, colony formation ability, and cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-3,9-diazaspiro[5One common method involves the use of N,4-dialkylpyridinium salts and enones in a dearomative formal [4 + 2] cycloaddition reaction . This reaction is carried out under ambient atmosphere with specific reagents and conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with an oxygen atom in the ring.
3-pyridin-4-yl-3-azaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with a pyridine moiety.
Uniqueness
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific combination of a pyridine ring and a diazaspiro undecane framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-7-15-8-2-13(1)17-11-5-14(6-12-17)3-9-16-10-4-14/h1-2,7-8,16H,3-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURPZDUBVYSYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579972 | |
Record name | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352445-70-6 | |
Record name | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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